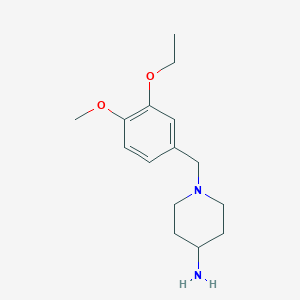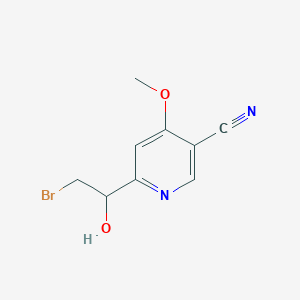
6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile is an organic compound that features a pyridine ring substituted with a bromo-hydroxyethyl group, a methoxy group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile typically involves multiple steps, starting from readily available precursorsThe methoxy group can be introduced via methylation, and the carbonitrile group is typically added through a cyanation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents used in these processes are selected to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions .
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives .
Scientific Research Applications
6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile involves its interaction with specific molecular targets. The bromo-hydroxyethyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and carbonitrile groups can modulate the compound’s electronic properties. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylethanol: Similar in having a bromo-hydroxyethyl group but differs in the aromatic ring structure.
2,4-Dibromo-6-(2-bromo-1-hydroxyethyl)phenol: Contains multiple bromine atoms and a phenol group, making it more reactive.
Bromophenols: A class of compounds with bromine and hydroxyl groups attached to a benzene ring.
Uniqueness
6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile is unique due to its combination of functional groups on a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C9H9BrN2O2 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
6-(2-bromo-1-hydroxyethyl)-4-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-9-2-7(8(13)3-10)12-5-6(9)4-11/h2,5,8,13H,3H2,1H3 |
InChI Key |
UVKSKLHOFGQRNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1C#N)C(CBr)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
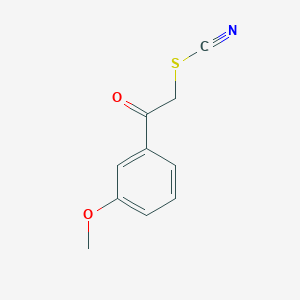
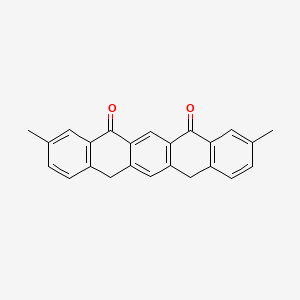
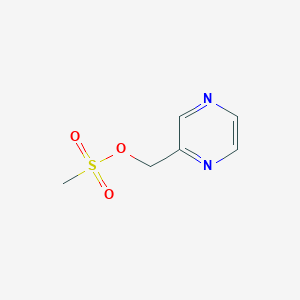
![2-cyclopropyl-1H-thieno[3,4-d]imidazole](/img/structure/B8498442.png)
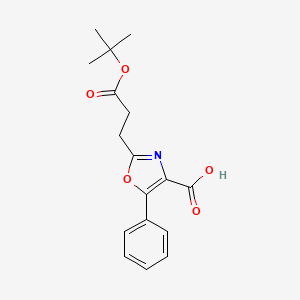
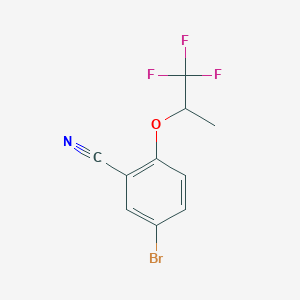
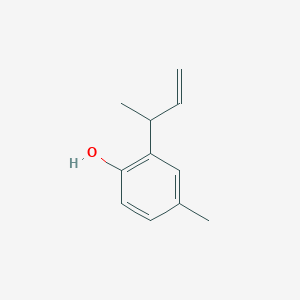
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B8498470.png)
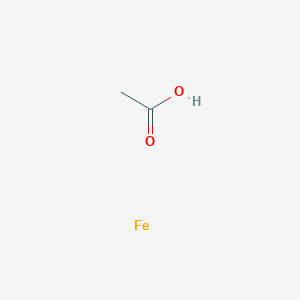
![(4-Chloro-phenyl)-[6-(6-methyl-pyridin-2-yl)-pyrazin-2-yl]-amine](/img/structure/B8498488.png)
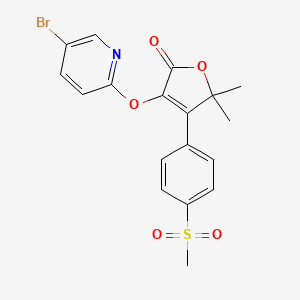
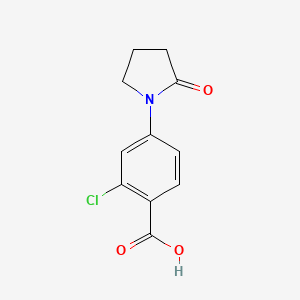
![2-[(3,4-Dichlorophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B8498534.png)
